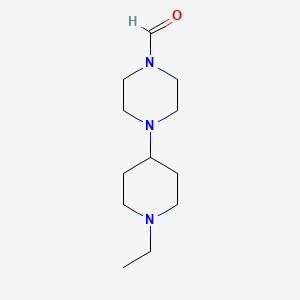
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde (EPAC) is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential as a therapeutic agent in various medical conditions.
作用机制
The mechanism of action of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been shown to modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is its potential as a therapeutic agent for various medical conditions. It is also relatively easy to synthesize and has good stability. However, one of the limitations of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is its toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde. One area of research is the development of more potent and selective 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde derivatives. Another area of research is the investigation of the potential therapeutic applications of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde and its derivatives is an important area of research.
Conclusion:
In conclusion, 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is a piperazine derivative that has shown potential as a therapeutic agent in various medical conditions. It has been extensively studied for its antitumor, antiviral, and antifungal activities. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to its use in certain experiments, there are several future directions for research on 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde that hold promise for the development of new therapeutic agents.
合成方法
The synthesis of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde involves the reaction of piperazine with ethyl chloroformate, followed by the reaction with 4-piperidinone. The resulting product is then treated with sodium borohydride to yield 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde. The purity of the compound is then confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antifungal activities. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-2-13-5-3-12(4-6-13)15-9-7-14(11-16)8-10-15/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZRSRZJQVWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5464743 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(1,3-benzodioxol-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5236692.png)
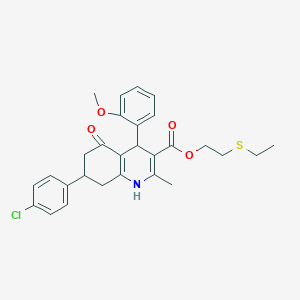
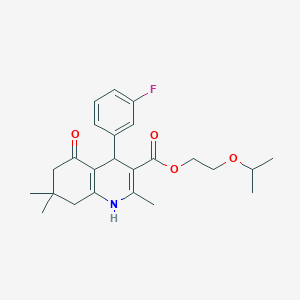
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
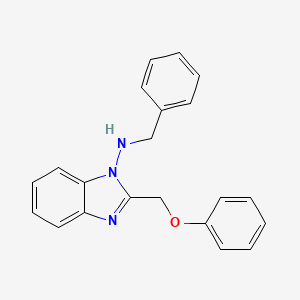
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5236711.png)
![3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)
![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)
![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)
![1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)
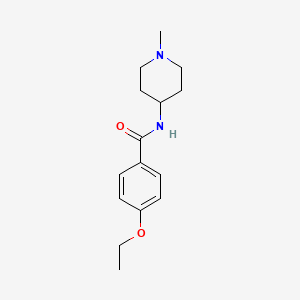
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)